Cas no 112997-88-3 (N-(2-ethylphenyl)methylhydroxylamine)

N-(2-ethylphenyl)methylhydroxylamine is a hydroxylamine derivative featuring an ethyl-substituted phenyl group and a methyl substituent on the nitrogen. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure allows for selective functionalization, making it useful in the development of N–O bond-containing compounds. The presence of the ethyl group enhances solubility in organic solvents, facilitating reactions under mild conditions. Careful handling is recommended due to potential reactivity of the hydroxylamine moiety. Its stability and versatility make it a valuable reagent for researchers exploring nitrogen-oxygen frameworks.
N-(2-ethylphenyl)methylhydroxylamine structure
112997-88-3 structure
Product Name:N-(2-ethylphenyl)methylhydroxylamine
CAS No:112997-88-3
MF:C9H13NO
MW:151.205622434616
CID:3622256
PubChem ID:20291297
Update Time:2025-09-28

N-(2-ethylphenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-ethyl-N-hydroxy-
    • N-(2-ethylphenyl)methylhydroxylamine
    • SCHEMBL1520847
    • AKOS021001838
    • 112997-88-3
    • EN300-1866294
    • N-[(2-ethylphenyl)methyl]hydroxylamine
    • Inchi: 1S/C9H13NO/c1-2-8-5-3-4-6-9(8)7-10-11/h3-6,10-11H,2,7H2,1H3
    • InChI Key: KFNSQOUAPMZPAM-UHFFFAOYSA-N
    • SMILES: C1(CNO)=CC=CC=C1CC

Computed Properties

  • Exact Mass: 151.099714038Da
  • Monoisotopic Mass: 151.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

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Additional information on N-(2-ethylphenyl)methylhydroxylamine

Comprehensive Overview of N-(2-ethylphenyl)methylhydroxylamine (CAS No. 112997-88-3): Properties, Applications, and Industry Insights

N-(2-ethylphenyl)methylhydroxylamine (CAS No. 112997-88-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. As a derivative of hydroxylamine, this compound features an ethylphenyl group bonded to a methylhydroxylamine moiety, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block for drug intermediates and crop protection agents, aligning with current industry demands for sustainable chemistry solutions.

The compound's CAS registry number 112997-88-3 serves as its unique identifier in chemical databases, facilitating precise tracking in global supply chains. Recent studies highlight its role in N-O bond formation reactions, particularly in the development of bioactive molecules targeting enzyme inhibition. This aligns with growing interest in precision medicine and green chemistry approaches, as evidenced by rising search queries for "sustainable amine derivatives" and "pharmaceutical intermediates with low toxicity."

From a molecular perspective, the 2-ethylphenyl substituent contributes to enhanced lipophilicity compared to simpler hydroxylamine derivatives, making N-(2-ethylphenyl)methylhydroxylamine particularly valuable for designing compounds with improved membrane permeability. This property addresses frequent researcher inquiries about "improving drug bioavailability" and "modifying compound polarity." Analytical techniques like HPLC-MS and NMR spectroscopy confirm its stability under controlled conditions, with degradation studies showing optimal performance in inert atmospheres.

Industrial applications leverage the compound's dual functionality as both a nucleophile and electrophile, enabling diverse synthetic pathways. Current patent analyses reveal its incorporation in heterocyclic compound synthesis, responding to market needs for novel antimicrobial agents and material science additives. The compound's balanced reactivity profile makes it suitable for multi-step organic synthesis, a topic frequently searched by chemistry professionals optimizing complex reaction sequences.

Quality control specifications for CAS 112997-88-3 typically require ≥97% purity, with strict limits on residual solvents. This high-grade material meets the pharmaceutical industry's escalating standards for process chemistry intermediates, coinciding with increased searches for "GMP-compliant building blocks." Storage recommendations emphasize protection from moisture and oxidation, with stability data supporting long-term viability when handled under nitrogen atmosphere conditions.

Emerging research directions explore the compound's potential in asymmetric synthesis, particularly for creating chiral amine derivatives. This application answers growing academic and industrial interest in "stereoselective catalysis" and "chiral auxiliaries," as reflected in recent publication trends. The methylhydroxylamine segment's conformational flexibility enables novel approaches to molecular scaffolding, offering solutions to challenges in three-dimensional drug design.

Environmental and safety assessments of N-(2-ethylphenyl)methylhydroxylamine indicate favorable profiles compared to traditional hydroxylamine derivatives, addressing increasing regulatory focus on benign by design principles. These characteristics respond to frequent queries about "safer alternatives to hazardous reagents" in organic synthesis. Proper handling protocols recommend standard laboratory precautions, with material safety data emphasizing standard personal protective equipment requirements.

The commercial availability of 112997-88-3 through specialty chemical suppliers has expanded in recent years, reflecting growing demand from contract research organizations and academic laboratories. Market analysis shows particular interest from developers of kinase inhibitors and metabolic modulators, coinciding with therapeutic area growth in oncology and metabolic diseases. Custom synthesis options now frequently include isotopic labeling (e.g., deuterated versions) to support advanced pharmacokinetic studies.

Future prospects for this compound appear promising, with computational chemistry models predicting utility in fragment-based drug discovery. This aligns with pharmaceutical industry shifts toward high-efficiency lead generation, a hot topic in recent medicinal chemistry conferences. The compound's balanced molecular weight and functional group composition make it particularly suitable for hit-to-lead optimization programs addressing challenging biological targets.

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